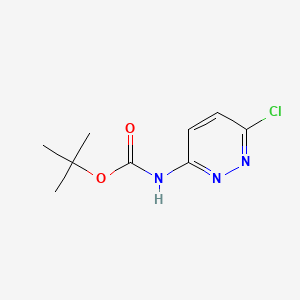

3-(N-Boc-amino)-6-chloropyridazine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(6-chloropyridazin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDBVEUCBIBDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725496 | |

| Record name | tert-Butyl (6-chloropyridazin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276056-86-0 | |

| Record name | tert-Butyl (6-chloropyridazin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 N Boc Amino 6 Chloropyridazine

Precursor Synthesis and Pyridazine (B1198779) Ring Formation

The synthesis of 3-(N-Boc-amino)-6-chloropyridazine fundamentally relies on the initial construction of the pyridazine framework and the introduction of the necessary substituents. A key intermediate in this process is 3-amino-6-chloropyridazine (B20888).

Synthesis of 3-amino-6-chloropyridazine as a Key Intermediate

The primary and most direct route to 3-amino-6-chloropyridazine involves the selective amination of 3,6-dichloropyridazine (B152260). This precursor is readily synthesized from maleic anhydride (B1165640) and hydrazine (B178648). koreascience.krgoogle.comjpionline.org The reaction of maleic anhydride with hydrazine hydrate (B1144303) in the presence of an acid, such as hydrochloric acid, yields 3,6-pyridazinediol (maleic hydrazide). koreascience.krquickcompany.in This diol is then chlorinated using a reagent like phosphorus oxychloride to produce 3,6-dichloropyridazine. koreascience.krjpionline.orgquickcompany.ingoogle.com

With 3,6-dichloropyridazine in hand, the subsequent step is a nucleophilic aromatic substitution to introduce the amino group at the C3 position. This is typically achieved by reacting 3,6-dichloropyridazine with ammonia (B1221849). The reaction can be carried out using aqueous ammonia or liquid ammonia under pressure (autoclave). One documented method involves reacting 3,6-dichloropyridazine with liquid ammonia in an autoclave for 6 hours.

Methodologies for Introducing the Chloro Substituent at C6

The chloro substituent at the C6 position is integral to the structure of the target compound and is typically introduced early in the synthetic sequence. The synthesis of the key precursor, 3,6-dichloropyridazine, establishes the presence of chlorine atoms at both the C3 and C6 positions of the pyridazine ring. The subsequent selective mono-amination at the C3 position leaves the chloro group at C6 intact, thus providing the required 3-amino-6-chloropyridazine intermediate.

The chlorination of 3,6-pyridazinediol is a critical step. Various chlorinating agents can be employed, with phosphorus oxychloride being a common choice. The reaction conditions, such as temperature and reaction time, are optimized to ensure high yields of 3,6-dichloropyridazine. koreascience.krjpionline.orggoogle.com

N-Boc Protection Strategies for Pyridazin-3-amine Moieties

The final step in the synthesis of the title compound is the protection of the amino group of 3-amino-6-chloropyridazine with a tert-butoxycarbonyl (Boc) group. This is a crucial transformation for further synthetic manipulations where the amino group's reactivity needs to be masked.

Chemoselective N-Protection Protocols Utilizing Di-tert-Butyl Dicarbonate (B1257347) (Boc₂O)

The most widely used reagent for introducing the Boc protecting group is di-tert-butyl dicarbonate (Boc₂O). mychemblog.comorganic-chemistry.org This reagent offers high chemoselectivity for the amino group, even in the presence of other nucleophilic functionalities. The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O, leading to the formation of the stable tert-butyl carbamate.

A specific example of this protection is the preparation of N,N,-di-tert-butoxycarbonyl (Boc) protected 3-amino-6-chloropyridazine, which is achieved by reacting 3-amino-6-chloropyridazine with di-tert-butyl dicarbonate in the presence of 4-(dimethylamino)pyridine (DMAP) in dimethylformamide (DMF). google.com Another relevant procedure involves the Boc protection of (6-chloropyridin-3-yl)methanamine using Boc anhydride and sodium bicarbonate in a mixture of tetrahydrofuran (B95107) (THF) and water. ambeed.com

Evaluation of Catalytic and Solvent Conditions for Optimal Protection

The efficiency and yield of the N-Boc protection reaction are significantly influenced by the choice of catalyst and solvent. A variety of bases and solvent systems have been explored to optimize this transformation for different amine substrates.

Catalysts: Bases are commonly employed to facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity. Common bases include triethylamine (B128534) (TEA), sodium bicarbonate (NaHCO₃), and 4-(dimethylamino)pyridine (DMAP). mychemblog.comgoogle.comambeed.com DMAP is a particularly effective catalyst, often used in small amounts to accelerate the reaction. mychemblog.com In some cases, strong bases like sodium hexamethyldisilazide (NaHMDS) have been used for the Boc protection of aminopyridines. acs.org

Solvents: The choice of solvent is also critical. A range of solvents can be used, from aprotic solvents like tetrahydrofuran (THF), dichloromethane (B109758) (DCM), and dimethylformamide (DMF) to protic solvents or aqueous mixtures. mychemblog.comgoogle.comambeed.com The solubility of the starting materials and reagents, as well as the desired reaction temperature, are key factors in solvent selection. For instance, the protection of 3-amino-6-chloropyridazine has been successfully carried out in DMF. google.com Solvent-free conditions have also been reported for the N-Boc protection of some amines, offering a greener alternative. organic-chemistry.orgderpharmachemica.com

Table 1: Comparison of Reaction Conditions for N-Boc Protection of Aminopyridine Derivatives

| Amine Substrate | Reagents | Catalyst/Base | Solvent | Reaction Conditions | Yield | Reference |

| 3-Amino-6-chloropyridazine | (Boc)₂O | DMAP | DMF | - | - | google.com |

| (6-Chloropyridazin-3-yl)methanamine | (Boc)₂O | NaHCO₃ | THF/Water | 20°C, 2h | - | ambeed.com |

| 2-Amino-6-chloropyridine | (Boc)₂O | NaHMDS | - | - | - | acs.org |

| 3-Aminopyridine | (Boc)₂O | - | - | - | Excellent | nih.gov |

| General Amines | (Boc)₂O | TEA | DCM | 0°C to RT, 1h | High | mychemblog.com |

| Aniline (B41778) | (Boc)₂O | Amberlite-IR 120 | Solvent-free | RT, <1 min | 99% | derpharmachemica.com |

Directed Ortho-Metalation and Halogenation Strategies for Pyridazines

The introduction of substituents at specific positions on the pyridazine ring is a fundamental challenge in the synthesis of complex derivatives. Directed ortho-metalation (DoM) has emerged as a powerful tool for achieving high regioselectivity in the functionalization of aromatic and heteroaromatic systems. researchgate.netresearchgate.net

Regioselective Introduction of the Chlorine Atom on the Pyridazine Ring

The regioselective chlorination of the pyridazine ring is a critical step in the synthesis of this compound. Traditional chlorination methods often lead to a mixture of isomers, necessitating difficult purification steps. However, modern synthetic strategies have enabled the precise introduction of a chlorine atom at the desired position.

One effective approach involves the use of a directing group to guide the metalation to a specific site, followed by quenching with an electrophilic chlorine source. For instance, the amino group, protected with a tert-butyloxycarbonyl (Boc) group, can direct the metalation to the adjacent C4 position. However, achieving chlorination at the C6 position often requires a different strategy.

A common precursor for this synthesis is 3,6-dichloropyridazine, which can be selectively aminated to yield 3-amino-6-chloropyridazine. google.com Subsequent protection of the amino group with a Boc group affords the target compound. This two-step process, starting from a commercially available material, offers a reliable route to this compound.

Recent advancements have also explored the use of copper halides in ionic liquids for the regioselective chlorination of aniline derivatives, which could potentially be adapted for pyridazine systems. nih.gov Another innovative method utilizes Selectfluor in combination with lithium chloride for the regioselective chlorination of 2-aminopyridines and 2-aminodiazines, offering a promising avenue for the direct chlorination of aminopyridazines with high regioselectivity. rsc.org

Sequential Functionalization Approaches

Sequential functionalization strategies provide a versatile platform for the synthesis of polysubstituted pyridazines. These methods involve a series of reactions that introduce different functional groups in a stepwise manner, allowing for precise control over the final structure.

Starting from 3,6-dichloropyridazine, a selective nucleophilic aromatic substitution with ammonia or an ammonia equivalent can be performed to introduce the amino group at the 3-position, yielding 3-amino-6-chloropyridazine. google.com This intermediate can then undergo further functionalization. For instance, the remaining chlorine atom at the 6-position can be substituted through various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other carbon-based substituents. researchgate.net

The amino group at the 3-position can be protected with a Boc group to prevent its interference in subsequent reactions. This protection is crucial for reactions that are incompatible with a free amino group, such as those involving strong bases or electrophiles. acs.orgorganic-chemistry.org The Boc-protected intermediate, this compound, is then a versatile building block for further diversification.

Optimization of Reaction Conditions and Process Development for Scalability

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Key areas of focus include maximizing yield, improving the purity profile, and developing purification methods that are amenable to large-scale production.

Yield Enhancement Studies

In the subsequent Boc-protection step, the choice of base and solvent is critical. While various conditions have been reported for the N-tert-butyloxycarbonylation of amines, finding the optimal combination for 3-amino-6-chloropyridazine is key to achieving high yields. organic-chemistry.org

The table below summarizes typical reaction conditions and yields for the key synthetic steps.

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Amination | 3,6-Dichloropyridazine | Ammonia water | DMF | 30-180 | 5-26 | 82.6-93.8 google.com |

| Boc-Protection | 3-Amino-6-chloropyridazine | Di-tert-butyl dicarbonate, Base | Various | Room Temp | Varies | High |

Purity Profile Improvement

The purity of the final product is of paramount importance, especially in the pharmaceutical industry. Impurities can arise from side reactions or incomplete conversions. Identifying and minimizing these impurities is a key aspect of process development.

In the amination of 3,6-dichloropyridazine, potential impurities include the starting material and the di-aminated product. Careful control of the stoichiometry of ammonia and the reaction conditions can minimize the formation of these byproducts. google.com

For the Boc-protection step, potential impurities could include unreacted starting material and byproducts from the decomposition of the Boc-anhydride. The use of appropriate bases and careful monitoring of the reaction can lead to a cleaner product profile.

Chromatographic Purification-Free Syntheses

Chromatographic purification is often a bottleneck in large-scale synthesis due to its high cost and solvent consumption. Developing synthetic routes that avoid chromatographic purification is a major goal in process chemistry.

For the synthesis of 3-amino-6-chloropyridazine, purification can often be achieved through crystallization or recrystallization, which are more scalable methods than column chromatography. google.com By carefully controlling the reaction conditions to minimize impurity formation, it is often possible to obtain a product of sufficient purity directly from the reaction mixture after a simple work-up.

Similarly, the Boc-protection step can be designed to yield a product that can be isolated by precipitation and washing, thus avoiding the need for chromatography. The development of such "chromatography-free" syntheses is a significant step towards a more sustainable and economically viable manufacturing process.

Reactivity Profiles and Mechanistic Investigations of 3 N Boc Amino 6 Chloropyridazine

Reactivity of the Chloro Substituent at C6 of the Pyridazine (B1198779) Ring

The chlorine atom at the C6 position of 3-(N-Boc-amino)-6-chloropyridazine is the primary site of reactivity, enabling a variety of chemical transformations. The electron-withdrawing nature of the pyridazine ring, coupled with the directing effect of the Boc-amino group, influences the susceptibility of the C-Cl bond to cleavage and substitution.

Palladium-Catalyzed Cross-Coupling Reactions at C6

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and this compound serves as a competent substrate in several of these transformations. uwindsor.ca

The Suzuki-Miyaura coupling reaction is a widely utilized method for the formation of C-C bonds, involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. researchgate.net In the context of this compound, the chloro substituent at C6 readily participates in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids or their esters. researchgate.netresearchgate.net This reaction provides a direct route to 3-(N-Boc-amino)-6-arylpyridazines, which are valuable intermediates in medicinal chemistry.

The reaction is typically carried out using a palladium(0) catalyst, often generated in situ from a palladium(II) precursor such as Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the coupling, with bulky, electron-rich phosphines often providing the best results. researchgate.net The Boc (tert-butoxycarbonyl) protecting group on the amino function is generally stable under the reaction conditions. organic-chemistry.org However, the steric bulk of the Boc group can influence the efficiency of the coupling reaction.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3-(N-Boc-amino)-6-phenylpyridazine | ~85 | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 3-(N-Boc-amino)-6-(4-methoxyphenyl)pyridazine | ~90 | researchgate.net |

| 2-Thiopheneboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene | 3-(N-Boc-amino)-6-(2-thienyl)pyridazine | ~78 | acs.org |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.org this compound can undergo Stille coupling at the C6 position with various organostannanes, providing an alternative method for the formation of C-C bonds. researchgate.net This reaction is particularly useful for introducing alkyl, vinyl, and aryl groups that may not be readily accessible through Suzuki-Miyaura coupling.

The mechanism of the Stille reaction involves oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to afford the coupled product. wikipedia.org The choice of palladium catalyst and ligands is important for optimizing the reaction yield and minimizing side reactions. harvard.edu

Table 2: Representative Stille Coupling Reaction

| Organostannane | Catalyst/Ligand | Solvent | Product | Yield (%) | Reference |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 3-(N-Boc-amino)-6-vinylpyridazine | ~70 | researchgate.net |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. acs.orgresearchgate.net This reaction can be successfully applied to this compound to introduce a variety of amino substituents at the C6 position. acs.org

The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand, such as those from the biarylphosphine class (e.g., XPhos, SPhos). nih.gov A base, such as sodium tert-butoxide or cesium carbonate, is required to facilitate the reaction. rsc.org The Boc protecting group is generally stable under these conditions, allowing for the selective formation of the C-N bond at the C6 position. nih.gov

Table 3: Examples of Buchwald-Hartwig Amination with this compound

| Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 3-(N-Boc-amino)-6-morpholinopyridazine | ~88 | acs.org |

| Aniline (B41778) | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 3-(N-Boc-amino)-6-(phenylamino)pyridazine | ~82 | rsc.org |

| Benzylamine | PdCl₂(dppf) | K₂CO₃ | Dioxane | 3-(N-Boc-amino)-6-(benzylamino)pyridazine | ~85 | acs.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions at C6

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridazine derivatives. masterorganicchemistry.com The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles, leading to the displacement of the chloro substituent at the C6 position. The presence of the electron-donating Boc-amino group at C3 can influence the rate and regioselectivity of the reaction.

A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the chlorine atom. smolecule.com The reaction typically proceeds via a Meisenheimer-like intermediate, and the rate is influenced by the electron-withdrawing ability of the aromatic ring and the nature of the leaving group. masterorganicchemistry.com While fluoride (B91410) is often a better leaving group in SNAr reactions, the chloro group in this compound is sufficiently activated to undergo substitution under appropriate conditions. acs.org In some cases, Lewis acids can be used to catalyze SNAr reactions by coordinating to the nitrogen of the heterocycle, thereby increasing its electrophilicity. acsgcipr.orgbath.ac.uk

Table 4: Examples of SNAr Reactions with this compound

| Nucleophile | Conditions | Product | Yield (%) | Reference |

| Sodium methoxide | Methanol (B129727), reflux | 3-(N-Boc-amino)-6-methoxypyridazine | ~92 | smolecule.com |

| Sodium thiophenoxide | DMF, 80 °C | 3-(N-Boc-amino)-6-(phenylthio)pyridazine | ~85 | smolecule.com |

| Piperidine | Dioxane, 100 °C | 3-(N-Boc-amino)-6-piperidinylpyridazine | ~75 | smolecule.com |

Radical Reactions Involving the C-Cl Bond

While less common than palladium-catalyzed or nucleophilic substitution reactions, the C-Cl bond in this compound can potentially participate in radical reactions. Homolytic cleavage of the C-Cl bond would generate a pyridazinyl radical, which could then undergo further transformations. However, specific literature detailing radical reactions directly involving the C-Cl bond of this compound is limited. In a related context, nickel-catalyzed electrochemical cross-electrophile coupling of aryl halides with 3-amino-6-chloropyridazines has been reported, which proceeds through a sequential oxidative addition mechanism. acs.org This suggests the potential for metal-mediated radical-type pathways. Further research is needed to fully explore the scope and utility of radical reactions at this position.

Reactivity of the N-Boc-Protected Amino Group at C3 of the Pyridazine Ring

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various conditions and the relative ease of its removal. researchgate.netmdpi.com In the context of this compound, the reactivity of the N-Boc protected amino group at the C3 position is of significant interest for the synthesis of diverse pyridazine derivatives. This section explores the key transformations involving this functional group.

Facile Deprotection of the Boc Group Under Acidic Conditions

The removal of the Boc protecting group is a fundamental reaction, typically achieved under acidic conditions. fishersci.co.ukchemistrysteps.com This process involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl carbocation, which readily forms due to its stability. chemistrysteps.com The resulting carbamic acid then undergoes spontaneous decarboxylation to yield the free amine. chemistrysteps.com

Common reagents for this deprotection include strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in solvents like dichloromethane (B109758) (DCM) or dioxane. fishersci.co.ukreddit.com The reaction is generally efficient and proceeds at room temperature. fishersci.co.uk For substrates sensitive to strong acids, alternative methods using milder acidic conditions or Lewis acids have been developed. reddit.comorganic-chemistry.org The ease of this deprotection makes the 3-amino-6-chloropyridazine (B20888) core readily accessible for further functionalization. researchgate.net

A study on N-Boc deprotection using a choline (B1196258) chloride/p-toluenesulfonic acid deep eutectic solvent (DES) demonstrated a sustainable and efficient method. mdpi.com This approach allows for the deprotection of a variety of N-Boc derivatives in excellent yields with short reaction times, offering a greener alternative to standard methods. mdpi.com

Table 1: Conditions for Boc Deprotection

| Reagent | Solvent | Temperature | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | fishersci.co.ukchemistrysteps.com |

| Hydrochloric acid (HCl) | Dioxane | Room Temperature | reddit.com |

| Choline chloride/p-toluenesulfonic acid (DES) | Neat | Room Temperature | mdpi.com |

| Cerium(III) chloride | Acetonitrile | Reflux | organic-chemistry.org |

Transformations Involving in Situ Isocyanate Generation from the Boc-Amine

A significant aspect of the reactivity of the N-Boc-amino group is its ability to be converted in situ into a highly reactive isocyanate intermediate. organic-chemistry.orgacs.org This transformation is typically promoted by reagents such as trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O) in the presence of a base like 2-chloropyridine. acs.orgresearchgate.net The generated isocyanate can then be trapped by various nucleophiles to afford a range of functionalized pyridazine derivatives. researchgate.netresearchgate.net

The in situ generated isocyanate from this compound readily reacts with primary and secondary amines to produce a diverse array of unsymmetrical ureas. organic-chemistry.orgorganic-chemistry.org This one-pot synthesis is highly efficient, providing good to excellent yields of the corresponding urea (B33335) derivatives. acs.orgresearchgate.net The reaction is versatile and compatible with a wide range of amines. organic-chemistry.orgresearchgate.net For instance, the reaction of the isocyanate with various anilines can produce a library of N-aryl-N'-(6-chloropyridazin-3-yl)ureas. researchgate.net

Table 2: Synthesis of Urea Derivatives

| Amine Nucleophile | Product | Yield | Reference |

| Aniline | N-phenyl-N'-(6-chloropyridazin-3-yl)urea | High | researchgate.net |

| Cyclohexylamine | N-cyclohexyl-N'-(6-chloropyridazin-3-yl)urea | High | organic-chemistry.org |

| Morpholine | 4-( (6-chloropyridazin-3-yl)carbamoyl)morpholine | High | nih.gov |

While the direct reaction of the isocyanate intermediate with organometallic reagents like Grignard reagents can lead to amides, this transformation is less common for this specific substrate in the reviewed literature. researchgate.net A more conventional approach to amide synthesis from the N-Boc-amino group would involve deprotection followed by acylation of the resulting free amine. However, direct conversion of the Boc-amine to an amide has been achieved in other systems. For example, a one-pot synthesis of amides from N-Boc-protected amines has been described using triflic anhydride for activation, followed by reaction with a suitable nucleophile. thieme-connect.com

The isocyanate intermediate generated from this compound can be trapped with alcohols and thiols to furnish carbamates and thiocarbamates, respectively. researchgate.netnih.govrsc.org This method provides a direct and efficient route to these important classes of compounds. nih.govrsc.org The reaction conditions are generally mild, and the products are obtained in good yields. researchgate.net A novel, sustainable approach for this transformation utilizes tert-butoxide lithium as the sole base, avoiding the need for toxic reagents and metal catalysts. nih.govrsc.org

Table 3: Synthesis of Carbamates and Thiocarbamates

| Nucleophile | Product | Yield | Reference |

| Methanol | Methyl (6-chloropyridazin-3-yl)carbamate | High | nih.govrsc.org |

| Ethanethiol | S-ethyl (6-chloropyridazin-3-yl)thiocarbamate | High | nih.govrsc.org |

| Phenol | Phenyl (6-chloropyridazin-3-yl)carbamate | High | researchgate.net |

N-Alkylation and Acylation Reactions of the Boc-Amine

Direct N-alkylation or N-acylation of the N-Boc-protected amine is generally challenging due to the steric hindrance and the electron-withdrawing nature of the Boc group, which reduces the nucleophilicity of the nitrogen atom. Typically, these transformations are performed after the deprotection of the Boc group to yield the free amine, which is then subsequently alkylated or acylated.

However, under specific conditions, direct modification is possible. For instance, N-acylation can be achieved using highly reactive acylating agents. whiterose.ac.uk Similarly, while direct N-alkylation is not a common pathway, related transformations on similar heterocyclic systems have been reported, often requiring specific catalysts or reaction conditions. nih.gov For the synthesis of N-alkylated or N-acylated derivatives of 3-amino-6-chloropyridazine, the more standard and reliable synthetic route involves the initial deprotection of the Boc group.

Interplay of Substituents on Pyridazine Ring Reactivity

The reactivity of the pyridazine ring in this compound is intricately governed by the electronic and steric properties of its two key substituents: the N-Boc-amino group at the C3 position and the chlorine atom at the C6 position. Their combined influence dictates the molecule's susceptibility to various chemical transformations, particularly nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Electronic Effects of the Boc-amino Group and the Chlorine Atom

The pyridazine nucleus is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This deficiency makes the ring carbons susceptible to nucleophilic attack. thieme-connect.de The substituents at the C3 and C6 positions further modulate this electronic landscape.

Chlorine Atom: The chlorine atom at C6 acts primarily as an electron-withdrawing group through its inductive effect (-I), which further deactivates the pyridazine ring towards electrophilic attack but enhances its reactivity towards nucleophilic aromatic substitution (SNAr) at the C6 position. While it possesses a weak mesomeric donating effect (+M) via its lone pairs, the inductive withdrawal is dominant in halogens. This makes the C-Cl bond a prime site for reactions like cross-coupling and nucleophilic displacement. scispace.com In related halopyridines, the reactivity order for SNAr is F > Cl, indicating the importance of the leaving group's ability to stabilize negative charge in the transition state. scispace.com

The interplay of these electronic factors makes the C6 position particularly susceptible to nucleophilic attack and oxidative addition in metal-catalyzed reactions, as it is activated by the electron-withdrawing nature of both the pyridazine nitrogens and the C6-chloro substituent.

Table 1: Summary of Electronic Effects on Reactivity

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Impact on Pyridazine Ring |

|---|---|---|---|---|

| Chlorine | C6 | Strong | Weak | Deactivates ring; activates C6 for SNAr and cross-coupling. |

| N-Boc-amino | C3 | Weak (from Boc group) | Moderate (from N) | Modulates ring electron density; overall effect can be withdrawing, enhancing electrophilicity. |

Steric Hindrance Considerations

Beyond electronics, steric factors play a crucial role in the reactivity of this compound.

The tert-butoxycarbonyl (Boc) group is notably bulky. This steric hindrance can significantly influence reaction rates and regioselectivity. researchgate.net The bulkiness of the Boc group can shield the adjacent N2 nitrogen and the C4 position from the approach of reagents. researchgate.net This steric shielding may slow down reactions compared to the less encumbered 3-amino-6-chloropyridazine. For example, in cross-coupling reactions, the approach of a bulky phosphine ligand-metal complex to the C6-Cl bond might be influenced by the orientation of the nearby Boc-amino group. acs.org This steric factor is a critical consideration in designing synthetic routes, as it may necessitate specific catalysts or reaction conditions to overcome the hindrance and achieve efficient transformation. researchgate.netacs.org

Elucidation of Reaction Mechanisms

The functionalization of this compound often relies on transition metal-mediated cross-coupling reactions. Understanding the underlying catalytic cycles and the intermediates involved is key to optimizing these transformations.

Catalytic Cycles in Transition Metal-Mediated Transformations

Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C6 position of the pyridazine ring. researchgate.netacs.org The generally accepted catalytic cycle for a reaction like the Suzuki-Miyaura coupling serves as a representative model. acs.org

The cycle typically involves three fundamental steps:

Oxidative Addition: The cycle begins with the oxidative addition of the C-Cl bond of this compound to a low-valent metal catalyst, typically a Pd(0) or Ni(0) complex. This step forms a higher-valent organometal halide intermediate (e.g., a Pd(II) or Ni(II) species). acs.orgmdpi.com Electrochemical studies on the cross-coupling of 3-amino-6-chloropyridazines suggest that the initial oxidative addition of the chloropyridazine is a key mechanistic step. acs.org

Transmetalation: The organometal halide intermediate then undergoes transmetalation with a second coupling partner, such as an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling. acs.org In this step, the organic group from the transmetalating agent replaces the halide on the metal center, forming a diorganometal complex. The presence of a base is often required in Suzuki couplings to facilitate this step.

Reductive Elimination: The final step is the reductive elimination from the diorganometal complex. This step forms the new C-C bond, yielding the cross-coupled product and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. acs.orgmdpi.com

In some variations, such as electrochemical cross-coupling, the active catalyst is regenerated electrochemically. For instance, Ni-catalyzed electrochemical cross-electrophile coupling of 3-amino-6-chloropyridazines with aryl halides has been reported, providing an alternative method for C-C bond formation. acs.orgwiley-vch.de

Table 2: Key Steps in a Generic Pd-Catalyzed Suzuki Coupling Cycle

| Step | Description | Reactants | Products |

|---|---|---|---|

| 1. Oxidative Addition | The C-Cl bond adds across the Pd(0) center. | This compound, Pd(0)Ln | [3-(N-Boc-amino)pyridazin-6-yl]-Pd(II)(Cl)Ln |

| 2. Transmetalation | The organoboron reagent transfers its organic group to the Pd(II) center, displacing the chloride. | [3-(N-Boc-amino)pyridazin-6-yl]-Pd(II)(Cl)Ln, R-B(OR')2, Base | [3-(N-Boc-amino)pyridazin-6-yl]-Pd(II)(R)Ln |

| 3. Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst. | [3-(N-Boc-amino)pyridazin-6-yl]-Pd(II)(R)Ln | 3-(N-Boc-amino)-6-R-pyridazine, Pd(0)Ln |

Role of Intermediates in Cross-Coupling and Functionalization Reactions

The transient species formed during the catalytic cycle are crucial to the reaction's outcome. The primary intermediate is the oxidative addition adduct , an organometal(II) complex such as [3-(N-Boc-amino)pyridazin-6-yl]-Pd(II)(Cl)Ln. mdpi.com The stability and reactivity of this intermediate are influenced by the ligands (L) on the metal center. Bulky, electron-rich phosphine ligands are often used to stabilize the metal complex and promote the subsequent steps of the catalytic cycle. acs.orgacs.org

Following transmetalation, a diorganometal(II) intermediate is formed. acs.org The geometry and electronic properties of this species dictate the facility of the final reductive elimination step. The steric hindrance from the Boc-amino group could potentially influence the conformation of these palladium intermediates, thereby affecting the rate of reductive elimination.

While these intermediates are often too transient to be isolated in high yields, their existence is supported by extensive mechanistic studies on analogous systems and, in some cases, by the isolation of stable model complexes. mdpi.com For example, in the nickel-catalyzed electrochemical coupling of 3-amino-6-chloropyridazines, mechanistic studies were consistent with a sequential oxidative addition pathway, highlighting the importance of the initial organonickel intermediate. acs.org The understanding of these intermediates allows for the rational selection of ligands, catalysts, and reaction conditions to control the efficiency and selectivity of the functionalization of this compound.

Applications in Advanced Organic and Medicinal Chemistry Synthesis

3-(N-Boc-amino)-6-chloropyridazine as a Versatile Building Block

The utility of this compound as a foundational element in synthesis is well-documented. 3wpharm.com The Boc-protected amino group and the chloro substituent provide orthogonal handles for a variety of chemical transformations, enabling the construction of diverse molecular frameworks. Organic building blocks like this are fundamental components for creating more complex molecules, including those with potential therapeutic applications.

Construction of Complex Heterocyclic Scaffolds

The pyridazine (B1198779) moiety is a key component in numerous biologically active compounds. This compound serves as a crucial starting material for the elaboration of more complex heterocyclic systems. nih.govorgsyn.org The chlorine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, while the Boc-protected amine can be deprotected to allow for further functionalization. This dual reactivity is instrumental in the assembly of polycyclic and fused heterocyclic scaffolds that are often challenging to synthesize by other means.

For instance, the chlorine atom can be substituted through nucleophilic aromatic substitution reactions, introducing a wide range of functionalities. Subsequently, deprotection of the Boc-amino group unveils a primary amine that can undergo various transformations such as acylation, alkylation, or condensation reactions to build upon the heterocyclic core. This sequential approach allows for the controlled and systematic construction of intricate molecular architectures.

Synthesis of Fused Pyridazine Systems

The inherent reactivity of this compound facilitates the synthesis of various fused pyridazine systems. These fused systems are of significant interest in medicinal chemistry due to their prevalence in a number of pharmacologically active molecules. The strategic placement of reactive sites on the pyridazine ring allows for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures containing the pyridazine core.

A common strategy involves an initial reaction at the chlorine-bearing carbon, followed by deprotection of the amino group and subsequent intramolecular reaction to forge a new ring. This methodology has been successfully employed to access a variety of fused systems, demonstrating the versatility of this compound as a precursor for these important structural motifs.

Strategic Incorporations into Bioactive Molecule Synthesis

The application of this compound extends significantly into the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of potential drug candidates and allows for the structural diversification of bioactive molecules.

Precursor for Drug Candidates and Pharmaceutical Intermediates

The pyridazine core is a recognized pharmacophore present in a variety of therapeutic agents. This compound, by providing a readily modifiable pyridazine template, acts as a valuable precursor for the synthesis of novel drug candidates. chemicalbook.com Its ability to participate in a wide range of chemical reactions allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. nih.gov The synthesis of 3-amino-6-chloropyridazine (B20888), a related compound, highlights the importance of such intermediates in medicinal chemistry. google.com

A notable example is the use of related 3-aminopyridazine (B1208633) derivatives in the development of selective CB2 agonists for the treatment of inflammatory pain. nih.gov The synthetic accessibility and modifiable nature of the pyridazine scaffold, facilitated by precursors like this compound, are crucial for such drug discovery efforts.

Development of Analogues via Late-Stage Diversification

Late-stage functionalization is a powerful strategy in drug discovery that allows for the rapid generation of analogues from a common intermediate. This compound is well-suited for this approach. nih.gov The chlorine atom provides a handle for late-stage cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl or heteroaryl groups. researchgate.net This allows for the exploration of a wide chemical space around the pyridazine core in the final steps of a synthetic sequence.

Furthermore, the Boc-protected amine can be deprotected at a late stage to introduce further diversity. This dual functionality enables the creation of a library of analogues with varied substituents at two distinct positions, which is invaluable for optimizing the pharmacological properties of a lead compound.

Solid-Phase Organic Synthesis Applications

The application of this compound is also found in solid-phase organic synthesis (SPOS). In this technique, one of the reactive sites of the molecule, typically the amino group after deprotection, can be attached to a solid support. The chlorine atom then serves as a point for diversification, where various building blocks can be introduced in solution-phase reactions. This approach allows for the efficient and streamlined synthesis of libraries of pyridazine-containing compounds. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away, making it a highly attractive method for high-throughput synthesis and drug discovery.

The principles of using protected amino acids in solid-phase peptide synthesis (SPPS) can be conceptually extended to the use of building blocks like this compound in SPOS. sigmaaldrich.comrsc.org The Boc protecting group is a standard feature in such syntheses, ensuring that the amino functionality remains inert until its desired reaction.

Ligand Design and Catalyst Development Utilizing Pyridazine Derivatives

The pyridazine scaffold is a significant pharmacophore in medicinal chemistry and a versatile building block in materials science. nih.gov The unique electronic properties and coordination capabilities of the pyridazine ring have led to its use in the design of novel ligands and the development of advanced catalysts. The functionalization of the pyridazine core allows for the fine-tuning of steric and electronic properties, which is crucial for catalytic activity and selectivity.

One of the key starting materials for accessing functionalized pyridazines is this compound. The presence of the Boc-protected amino group and the reactive chlorine atom allows for sequential and selective modifications. The chloro-substituent can be readily displaced through various cross-coupling reactions, while the Boc-protected amine provides a latent amino group that can be deprotected and further functionalized. This strategic positioning of functional groups makes this compound a valuable precursor for creating a diverse library of pyridazine-based ligands.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of complex organic molecules, and pyridazine derivatives are often employed as substrates. For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully used to synthesize 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine in the presence of a Pd(0) catalyst. researchgate.net This reaction demonstrates the utility of the chloro-pyridazine moiety as a handle for introducing aryl groups, which can be essential for constructing ligands with specific electronic or steric properties.

In a similar vein, butylthio-substituted pyridazines have been shown to react with arylzinc species using a catalytic system of Pd(OAc)₂ and SPhos, yielding bis-arylated products. uni-muenchen.de This highlights the versatility of palladium catalysis in functionalizing the pyridazine ring at different positions.

Pyridazine-Based Catalysts

Beyond their role as substrates in catalytic reactions, pyridazine derivatives are integral components of catalysts themselves. They can act as ligands that coordinate to a metal center, thereby influencing the catalyst's activity, selectivity, and stability.

An example of this is the development of an iridium-complexed dipyridyl-pyridazine organosilica, which functions as a heterogeneous catalyst for water oxidation. nih.govcore.ac.uk In this system, dipyridyl-pyridazine adducts are grafted onto a silica (B1680970) support (SBA-15) and then metalated with an iridium complex. nih.govcore.ac.uk The resulting material acts as a single-site catalyst with high performance and reusability. core.ac.uk The pyridazine-containing ligand plays a crucial role in stabilizing the iridium center and facilitating the catalytic cycle of water oxidation. nih.govcore.ac.uk

The table below summarizes some of the catalytic systems that utilize pyridazine derivatives.

| Catalyst System | Reaction | Key Features |

| Pd(0) catalyst | Suzuki-Miyaura cross-coupling | Synthesis of 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine. researchgate.net |

| Pd(OAc)₂ / SPhos | Negishi-like cross-coupling | Arylation of butylthio-substituted pyridazines. uni-muenchen.de |

| Iridium-complexed dipyridyl-pyridazine organosilica | Water oxidation | Heterogeneous catalyst with high stability and reusability. nih.govcore.ac.uk |

| Fe₂O₃@Fe₃O₄@Co₃O₄ | Synthesis of polysubstituted pyridines | Magnetically recoverable catalyst for multicomponent reactions. rsc.org |

| Fe₃O₄@g–C₃N₄–SO₃H | Synthesis of pyridine (B92270) derivatives | Magnetically recoverable catalyst for one-pot multicomponent reactions in water. rsc.org |

Organocatalysis

In addition to metal-based catalysis, pyridazine derivatives can be involved in organocatalysis. While the provided information does not directly describe this compound as an organocatalyst, the broader context of N-Boc protection is relevant. Guanidine hydrochloride has been reported as an effective organocatalyst for the N-Boc protection of various amines. researchgate.net This type of transformation is crucial in the synthesis of complex molecules, including the preparation of precursors for ligand synthesis like this compound itself.

The development of catalysts based on pyridazine derivatives is an active area of research. The ability to systematically modify the pyridazine scaffold allows for the creation of tailor-made ligands and catalysts for a wide range of chemical transformations, from cross-coupling reactions to water oxidation. The compound this compound serves as a valuable starting point for these synthetic endeavors.

Computational Chemistry and Spectroscopic Analysis of 3 N Boc Amino 6 Chloropyridazine

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. DFT calculations can provide deep insights into the geometry, electronic structure, and reactivity of molecules like 3-(N-Boc-amino)-6-chloropyridazine.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

The presence of the rotatable N-Boc (tert-butoxycarbonyl) group introduces conformational flexibility. A potential energy surface (PES) scan around the C-N bond connecting the pyridazine (B1198779) ring and the amino group would be performed to identify the most stable conformer. researchgate.net It is anticipated that the planar pyridazine ring and the amide group of the Boc moiety will exhibit a specific orientation to minimize steric hindrance and maximize electronic stabilization. The optimized geometry would provide the foundational data for all subsequent calculations.

Electronic Structure: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. bldpharm.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine ring and the amino group, while the LUMO would likely be distributed over the pyridazine ring, influenced by the electron-withdrawing chlorine atom.

Illustrative Data Table for FMO Analysis (Based on similar pyridazine derivatives)

| Parameter | Expected Value (eV) | Significance |

| EHOMO | -6.5 to -7.5 | Electron-donating ability |

| ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.5 to 6.5 | Chemical reactivity and stability |

Note: These values are illustrative and based on DFT calculations of related heterocyclic compounds. Actual values for this compound would require specific calculations.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. researchgate.netbldpharm.com These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = χ² / (2η)

Illustrative Data Table for Global Reactivity Descriptors (Based on analogous compounds)

| Descriptor | Formula | Expected Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 - 7.5 |

| Electron Affinity (A) | -ELUMO | 1.0 - 2.0 |

| Electronegativity (χ) | (I + A) / 2 | 3.75 - 4.75 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 - 3.25 |

| Chemical Softness (S) | 1 / (2η) | 0.15 - 0.22 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.15 - 3.15 |

Note: These values are hypothetical and serve to illustrate the expected outcomes of DFT calculations on this compound.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a powerful complement to experimental measurements.

Vibrational Frequency Analysis (e.g., IR, Raman)

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of this compound. The calculations yield the frequencies and intensities of the vibrational modes of the molecule. researchgate.net By analyzing the atomic motions associated with each mode, specific peaks in the calculated spectra can be assigned to particular functional groups and bond vibrations.

For this compound, key vibrational modes would include:

N-H stretching and bending vibrations of the amino group.

C=O stretching of the Boc carbonyl group.

C-N stretching vibrations.

C-Cl stretching vibration.

Vibrations of the pyridazine ring (e.g., ring stretching and deformation modes).

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data.

Electronic Absorption Spectra (UV-Vis) from Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. google.com TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The electronic transitions in this compound are expected to be of the π → π* and n → π* type, primarily involving the pyridazine ring and the N-Boc moiety. The calculations would provide information on the nature of the electronic excitations, for instance, identifying them as intramolecular charge transfer (ICT) transitions. The solvent environment can significantly influence UV-Vis spectra, and this can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Illustrative Data Table for Predicted UV-Vis Absorption (Based on related systems)

| Transition | Calculated λmax (nm) (in vacuo) | Oscillator Strength (f) |

| S0 → S1 | 280 - 320 | 0.1 - 0.3 |

| S0 → S2 | 240 - 270 | 0.3 - 0.6 |

Note: These values are illustrative and represent typical results for similar aromatic heterocyclic compounds. Specific TD-DFT calculations are required for accurate predictions for this compound.

Analysis of Intermolecular Interactions and Solvent Effects

The surrounding microenvironment, particularly the choice of solvent, can significantly modulate the physicochemical and spectroscopic properties of this compound. The analysis of intermolecular interactions and solvent effects is crucial for understanding the compound's behavior in various media, which influences its solubility, stability, and reactivity. Computational chemistry, alongside spectroscopic techniques, provides deep insights into these phenomena.

The structure of this compound features several sites capable of engaging in non-covalent interactions. These include the pyridazine ring, which can participate in π-π stacking and dipole-dipole interactions, the nitrogen atoms of the ring, the N-H group of the linker, and the carbonyl oxygen of the tert-butoxycarbonyl (Boc) protecting group. The N-H group acts as a hydrogen bond donor, while the pyridazine nitrogens and the Boc carbonyl oxygen serve as hydrogen bond acceptors. univ-lyon1.frcityu.edu.hk The presence of these functional groups suggests that the molecule's properties will be highly sensitive to the solvent's polarity and its ability to form hydrogen bonds.

Table 1: Potential Intermolecular Interaction Sites of this compound

| Functional Group | Type of Interaction | Role |

|---|---|---|

| Pyridazine Ring | π-π Stacking / Dipole-Dipole | - |

| Pyridazine Nitrogens | Hydrogen Bonding | Acceptor |

| Amine (N-H) | Hydrogen Bonding | Donor |

| Boc Carbonyl (C=O) | Hydrogen Bonding / Dipole-Dipole | Acceptor |

Computational studies, primarily using Density Functional Theory (DFT), are instrumental in dissecting these complex interactions. DFT calculations can elucidate the nature of intramolecular hydrogen bonding, for instance, between the N-H group and the carbonyl oxygen of the Boc group. mdpi.com Such calculations can predict the most stable conformations of the molecule in the gas phase and in solution. mdpi.com

Solvent effects are commonly modeled using continuum solvation models like the Polarizable Continuum Model (PCM) or the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM). csic.esresearchgate.net These models simulate the bulk solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in different environments. This approach is widely used to predict changes in spectroscopic signatures as a function of solvent polarity. researchgate.net

Spectroscopic analyses in various solvents reveal the extent of these interactions. UV-visible absorption spectra, for example, are expected to exhibit solvatochromism. researchgate.net A shift in the absorption maxima (λmax) of the n→π* and π→π* transitions of the pyridazine ring is anticipated when moving from non-polar to polar solvents. researchgate.netresearchgate.net This is because polar solvents can stabilize the ground and excited states to different extents. For instance, in studies of similar pyridone-based dyes, a bathochromic (red) shift is often observed with increasing solvent polarity. researchgate.net The explicit interaction between the compound and solvent molecules, such as hydrogen bonding with protic solvents like methanol (B129727) or ethanol, can lead to considerable changes in structural and photochemical properties. wuxiapptec.comresearchgate.net

Table 2: Illustrative Solvatochromic Effects on the UV-Vis Absorption of this compound

| Solvent | Dielectric Constant (ε) | Hypothetical λmax (π→π*) (nm) | Hypothetical λmax (n→π*) (nm) |

|---|---|---|---|

| n-Hexane | 1.88 | 275 | 340 |

| Dichloromethane (B109758) | 8.93 | 282 | 345 |

| Ethanol | 24.55 | 288 | 348 |

| Methanol | 32.70 | 290 | 350 |

Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for probing solvent effects. The chemical shifts of specific nuclei are sensitive to their local electronic environment, which is influenced by interactions with solvent molecules. mdpi.com For N-Boc protected amino acids, the ¹³C chemical shift of the carbonyl carbon in the Boc group often shows a downfield shift as solvent polarity increases, indicating a direct interaction between the carbonyl group and the solvent. mdpi.com A similar trend would be expected for the carbonyl carbon in this compound. Furthermore, the chemical shift of the N-H proton is highly dependent on hydrogen bonding interactions with the solvent.

Table 3: Predicted Solvent-Dependent ¹³C NMR Chemical Shifts for Key Carbons in this compound

| Solvent | Hypothetical δ (ppm) for Boc C=O | Hypothetical δ (ppm) for C3-Pyridazine | Hypothetical δ (ppm) for C6-Pyridazine |

|---|---|---|---|

| Chloroform-d (CDCl₃) | 152.5 | 155.0 | 150.0 |

| Acetone-d₆ | 153.1 | 155.4 | 150.3 |

| Methanol-d₄ | 153.8 | 155.9 | 150.7 |

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes

The imperative for environmentally benign chemical processes has spurred research into greener synthetic methods for producing 3-(N-Boc-amino)-6-chloropyridazine and its derivatives. Traditional synthetic routes often rely on harsh reagents and organic solvents, prompting the exploration of more sustainable alternatives.

Catalyst-Free Approaches

A significant advancement in green chemistry is the development of catalyst-free reactions, which reduce reliance on potentially toxic and expensive metal catalysts. rsc.org For the synthesis of pyridazine (B1198779) derivatives, metal-free approaches, such as the aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines, offer a highly regioselective and efficient route under neutral conditions. organic-chemistry.orgorganic-chemistry.org This method's broad substrate compatibility and high yields present a promising avenue for the synthesis of various pyridazine derivatives. Furthermore, the N-tert-butoxycarbonylation of amines, a key step in forming the title compound, can be achieved chemoselectively in water without a catalyst, avoiding the formation of byproducts like isocyanates and ureas. organic-chemistry.org The synthesis of 3-amino-6-chloropyridazine (B20888) itself can be achieved from 3,6-dichloropyridazine (B152260) and ammonia (B1221849) water, providing a straightforward and scalable method. google.com

Water-Mediated Reactions

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Performing reactions in water can simplify purification processes and reduce environmental impact. An "on-water" reaction of isocyanates with amines has been shown to be a facile and sustainable method for synthesizing ureas, demonstrating the potential for aqueous media to facilitate key chemical transformations. organic-chemistry.org The development of water-mediated syntheses for this compound could significantly enhance the environmental profile of its production.

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of this compound is largely centered around the nucleophilic substitution of the chlorine atom and reactions involving the protected amino group. However, there is considerable potential for exploring novel transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been successfully applied to 3-amino-6-chloropyridazine to introduce various aryl and heteroaryl groups at the 6-position. researchgate.net Investigating these reactions with the N-Boc protected derivative could offer alternative synthetic routes and access to a wider range of functionalized pyridazines. Furthermore, the pyridazine ring itself can participate in cycloaddition reactions, and exploring these possibilities with this compound could lead to the discovery of unprecedented chemical transformations and the synthesis of novel heterocyclic systems.

Stereoselective Synthesis Employing this compound

The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry. While direct stereoselective synthesis using this compound has not been extensively reported, the potential exists to utilize it as a scaffold for creating chiral molecules. For instance, the introduction of a chiral auxiliary to the pyridazine ring could direct subsequent reactions to proceed with high stereoselectivity. ub.eduresearchgate.netgla.ac.uk Another approach could involve the stereoselective reduction of a prochiral derivative of this compound. The stereoselective α-amination of amides using azides under mild, metal-free conditions highlights a potential strategy for introducing chirality. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for seamless multi-step synthesis. nih.govmdpi.com The integration of the synthesis of this compound and its derivatives into flow chemistry platforms could lead to more efficient and scalable production. For example, the deprotection of N-Boc groups can be achieved under continuous-flow high-temperature conditions, often without the need for an acid catalyst. uliege.be This approach allows for selective deprotection through precise temperature control. uliege.be Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further accelerate the discovery and optimization of new reactions and derivatives of this compound. rsc.orgresearchgate.net

Applications in Materials Science and Supramolecular Chemistry

The unique electronic properties of the pyridazine ring make it an attractive component for advanced materials. The incorporation of pyridazine moieties into π-conjugated systems has been shown to be beneficial for applications in liquid crystals, light-emitting materials, and nonlinear optics due to the electron-deficient nature of the pyridazine ring, which facilitates electron transfer. rsc.org Furthermore, the nitrogen atoms in the pyridazine ring can act as effective ligands for metal ions, enabling the construction of sophisticated supramolecular architectures. rsc.orgresearchgate.netrsc.org The functional groups on this compound provide handles for its incorporation into larger molecular frameworks, opening up possibilities for its use in the design of novel functional materials and supramolecular assemblies. iucr.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 3-(N-Boc-amino)-6-chloropyridazine, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridazine core. A common approach is nucleophilic substitution on 3,6-dichloropyridazine, where the Boc-protected amine is introduced under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile at 60–80°C). For example, hydrazine derivatives can react with Boc-protected intermediates to yield the target compound . Purity is optimized via recrystallization (ethanol or hexane) and monitored by HPLC. Adjusting stoichiometric ratios of reagents and reaction time (e.g., 12–24 hours under reflux) improves yields, as seen in analogous pyridazine syntheses .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Key characterization methods include:

- ¹H/¹³C NMR : Confirm Boc-group integrity (tert-butyl singlet at ~1.4 ppm in ¹H NMR; carbonyl signal at ~155 ppm in ¹³C NMR) and pyridazine ring substitution patterns. Coupling constants (e.g., J = 8–10 Hz for adjacent protons) help assign positions .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions), critical for confirming stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from rotameric equilibria or impurities. Strategies include:

- Variable-Temperature NMR : Suppress signal splitting caused by Boc-group rotation (e.g., at −40°C in CDCl₃) .

- 2D-COSY/HSQC : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray Diffraction : Resolve ambiguous NOEs or coupling constants by comparing experimental data with crystallographic bond lengths/angles .

Q. What strategies optimize reaction yields in cross-coupling reactions involving this compound?

- Methodological Answer : The Boc group’s steric bulk and electron-withdrawing effects necessitate tailored conditions:

- Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalysts with Cs₂CO₃ in toluene (110°C) to couple aryl halides .

- Suzuki-Miyaura Coupling : Employ Pd(PPh₃)₄ and boronic acids in THF/H₂O (3:1) at 80°C. Pre-activation of the chloropyridazine with LiCl improves transmetalation efficiency .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) while maintaining >85% yield .

Q. How does the Boc-protected amine influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The Boc group:

- Modulates Solubility : Enhances lipophilicity (logP ~2.5), aiding blood-brain barrier penetration in CNS-targeted analogs .

- Directs Regioselectivity : Electron withdrawal at the 3-position activates the 6-chloro site for nucleophilic substitution, enabling sequential derivatization .

- Facilitates Deprotection : Controlled acidolysis (e.g., HCl/dioxane) regenerates the free amine for further functionalization without pyridazine ring degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.